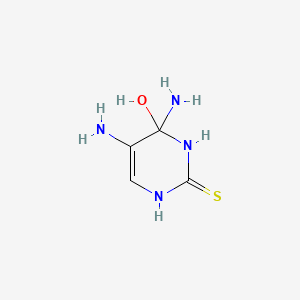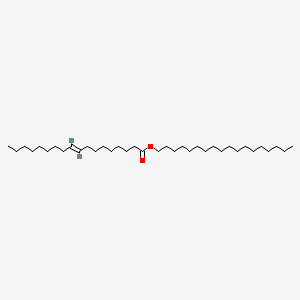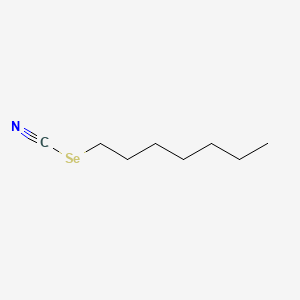
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the cyclo-condensation of an aldehyde, urea, and thiourea in the presence of an acid catalyst . This reaction is known for its simplicity, selectivity, and atom economy, making it a popular choice for synthesizing pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription.
Comparación Con Compuestos Similares
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and exhibit comparable biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: These are closely related compounds with similar synthetic routes and applications.
Uniqueness: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino and hydroxyl functionalities make it versatile for various chemical modifications and applications.
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C4H8N4OS |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C4H8N4OS/c5-2-1-7-3(10)8-4(2,6)9/h1,9H,5-6H2,(H2,7,8,10) |
Clave InChI |
CAKZNEBPYDCSII-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(NC(=S)N1)(N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)



![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

